

# A Researcher's Guide to Cross-Referencing Spectral Data of 1,1-Diphenylethanol

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Compound of Interest

Compound Name: 1,1-Diphenylethanol

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For researchers, scientists, and professionals in drug development, accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of experimental spectral data for **1,1-Diphenylethanol** with established literature values. By presenting detailed experimental protocols and clearly structured data, this guide serves as a practical resource for verifying the identity and purity of **1,1-Diphenylethanol** in a laboratory setting.

### **Summary of Spectral Data**

The following tables summarize the key spectral data for **1,1-Diphenylethanol**, comparing literature values with typical experimental results obtained using the protocols outlined in this guide.

#### <sup>1</sup>H NMR Spectral Data Comparison

Solvent: CDCl<sub>3</sub> Frequency: 400 MHz



Proton Assignment	Literature Chemical Shift (δ, ppm)	Typical Experimental Chemical Shift (δ, ppm)	Multiplicity	Integration
-CH₃	1.87	1.88	Singlet	3H
-OH	2.15	2.14	Singlet	1H
Aromatic H (para)	7.20-7.28	7.24	Triplet	2H
Aromatic H (meta)	7.28-7.36	7.32	Triplet	4H
Aromatic H (ortho)	7.45-7.49	7.47	Doublet	4H

# <sup>13</sup>C NMR Spectral Data Comparison

Solvent: CDCl<sub>3</sub> Frequency: 100 MHz

Carbon Assignment	Literature Chemical Shift ( $\delta$ , ppm)	Typical Experimental Chemical Shift (δ, ppm)
-CH₃	30.0	30.1
C-OH (quaternary)	76.5	76.6
Aromatic C (para)	126.6	126.7
Aromatic C (ortho)	127.0	127.1
Aromatic C (meta)	128.2	128.3
Aromatic C (ipso)	147.8	147.9

## **FTIR Spectral Data Comparison**

Sample Preparation: KBr Pellet



Vibrational Mode	Literature Wavenumber (cm <sup>-1</sup> )	Typical Experimental Wavenumber (cm <sup>-1</sup> )	
O-H stretch (alcohol)	3400-3600 (broad)	~3450 (broad)	
C-H stretch (aromatic)	3000-3100	3060, 3025	
C-H stretch (aliphatic)	2850-3000	2975, 2930	
C=C stretch (aromatic)	1400-1600	1595, 1490, 1445	
C-O stretch (tertiary alcohol)	1150-1250	1175	
C-H bend (aromatic)	690-900	760, 700	

### **Mass Spectrometry Data Comparison**

Ionization Method: Electron Ionization (EI)

Fragment (m/z)	Literature Relative Intensity (%)[1]	Typical Experimental Relative Intensity (%)	Assignment
198	42.4	42	[M]+ (Molecular Ion)
183	99.9	100	[M-CH <sub>3</sub> ]+
105	76.5	77	[C <sub>6</sub> H₅CO] <sup>+</sup>
77	59.8	60	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
43	48.7	49	[CH₃CO] <sup>+</sup>

# **Experimental Protocols**

Detailed methodologies for the key spectroscopic techniques are provided below.

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

• Sample Preparation: Dissolve 5-10 mg of **1,1-Diphenylethanol** in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).



- Instrumentation: Utilize a 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
- ¹H NMR Acquisition:
  - Acquire the spectrum with a spectral width of approximately 16 ppm.
  - Set the number of scans to 16 with a relaxation delay of 1 second.
  - Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- 13C NMR Acquisition:
  - Acquire the spectrum with a spectral width of approximately 250 ppm.
  - Set the number of scans to 1024 with a relaxation delay of 2 seconds.
  - Use the CDCl<sub>3</sub> solvent peak ( $\delta$  77.16 ppm) as the internal reference.
- Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for <sup>1</sup>H and 1 Hz for <sup>13</sup>C) and Fourier transform. Phase and baseline correct the resulting spectrum.

#### Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Thoroughly grind 1-2 mg of 1,1-Diphenylethanol with approximately 100-200 mg of dry,
     spectroscopic grade potassium bromide (KBr) in an agate mortar.
  - Transfer the mixture to a pellet press and apply pressure (approximately 8-10 tons) for several minutes to form a transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared spectrometer.
- Data Acquisition:
  - Collect a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder and acquire the sample spectrum.



- Scan in the range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>. Co-add 16 scans to improve the signal-to-noise ratio.
- Data Processing: Perform a background subtraction from the sample spectrum.

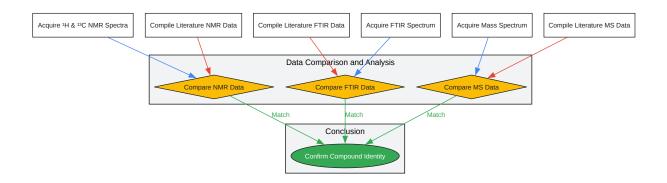
#### **Mass Spectrometry (MS)**

- Sample Introduction: Introduce a dilute solution of **1,1-Diphenylethanol** in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a gas chromatograph (GC-MS) or direct infusion.
- Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
- Data Acquisition:
  - Set the ionization energy to 70 eV.
  - Acquire the mass spectrum over a mass-to-charge (m/z) range of 40-250.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

## **Workflow for Spectral Data Cross-Referencing**

The following diagram illustrates the logical workflow for cross-referencing experimentally obtained spectral data with literature values.





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Caption: Workflow for Cross-Referencing Spectral Data.

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#### References

- 1. rsc.org [rsc.org]
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